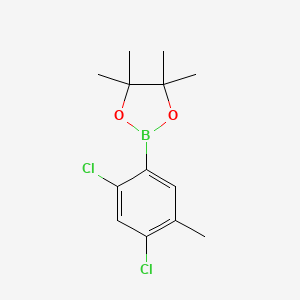

2,4-Dichloro-5-methylphenylboronic acid pinacol ester

Descripción

Propiedades

IUPAC Name |

2-(2,4-dichloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BCl2O2/c1-8-6-9(11(16)7-10(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXGXRURODWRIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BCl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001148009 | |

| Record name | 1,3,2-Dioxaborolane, 2-(2,4-dichloro-5-methylphenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001148009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121512-39-6 | |

| Record name | 1,3,2-Dioxaborolane, 2-(2,4-dichloro-5-methylphenyl)-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-(2,4-dichloro-5-methylphenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001148009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Miyaura Borylation of Aryl Halides

The Miyaura borylation reaction is a cornerstone for synthesizing aryl boronic esters. This method employs bis(pinacolato)diboron () and a palladium catalyst to convert aryl halides into the corresponding boronic esters. For 2,4-dichloro-5-methylphenylboronic acid pinacol ester, the reaction typically proceeds as follows:

Reaction Scheme :

where represents 2,4-dichloro-5-methylbromobenzene.

Procedure :

A mixture of 2,4-dichloro-5-methylbromobenzene (1.0 equiv), (1.2 equiv), Pd(dba) (5 mol%), and (10 mol%) in dimethyl sulfoxide (DMSO) and methanol (1:1 v/v) is heated at 50°C for 24 hours under inert conditions . The crude product is purified via silica gel chromatography using hexanes/ethyl acetate (20:1) to yield the boronic ester.

Key Parameters :

-

Catalyst System : Palladium(0) complexes with phosphine ligands enhance reactivity.

-

Solvent : Polar aprotic solvents (e.g., DMSO) stabilize intermediates.

-

Temperature : Moderate heating (50–80°C) ensures complete conversion .

Advantages :

-

Tolerates electron-deficient aryl halides.

-

Scalable with yields exceeding 60% in optimized conditions .

Esterification of Boronic Acids

An alternative route involves esterifying 2,4-dichloro-5-methylphenylboronic acid with pinacol. While the free boronic acid is less stable, this method is viable when the precursor is accessible.

Reaction Scheme :

Procedure :

2,4-Dichloro-5-methylphenylboronic acid (1.0 equiv) and pinacol (1.1 equiv) are dissolved in anhydrous diethyl ether. Magnesium sulfate (1.0 equiv) is added to sequester water, and the mixture is stirred at 25°C for 24 hours . Filtration and solvent evaporation yield the crude ester, which is purified via recrystallization.

Challenges :

-

Boronic acids are prone to protodeboronation, necessitating anhydrous conditions.

-

Limited commercial availability of the boronic acid precursor .

Applications in Cross-Coupling Reactions

This boronic ester serves as a key intermediate in Suzuki-Miyaura couplings. For example, it reacts with aryl halides to form biaryl structures, essential in drug discovery . A representative reaction with 5-bromo-8-(1-methyl-1H-pyrazol-4-yl)isoquinoline demonstrates its utility in constructing heterocyclic pharmaceuticals .

Análisis De Reacciones Químicas

Types of Reactions

2,4-Dichloro-5-methylphenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

Protodeboronation: This reaction involves the removal of the boronic ester group, often using acidic conditions or specific catalysts.

Common Reagents and Conditions

Reagents: Aryl or vinyl halides, palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., THF, DCM)

Conditions: Mild temperatures, inert atmosphere, and sometimes the presence of ligands to stabilize the catalyst

Major Products

The major products of these reactions are typically biaryl compounds or substituted alkenes, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C12H12BCl2O2

- Molecular Weight : Approximately 286.99 g/mol

- Functional Groups : Contains two chlorine atoms and a methyl group on a phenyl ring, along with a pinacol ester functional group.

Scientific Research Applications

2,4-Dichloro-5-methylphenylboronic acid pinacol ester has several significant applications in scientific research:

-

Organic Synthesis :

- Cross-Coupling Reactions : It is primarily utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The compound acts as a boronate ester that can react with aryl halides in the presence of palladium catalysts, facilitating the formation of biaryl compounds .

- Synthesis of Complex Molecules : The compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals, allowing for the construction of complex organic frameworks.

-

Biological Applications :

- Enzyme Inhibition : Boronic acids and their derivatives are studied for their potential as enzyme inhibitors, particularly in targeting serine proteases and other enzymes. The unique structure of 2,4-Dichloro-5-methylphenylboronic acid pinacol ester may enhance its interaction with biological targets.

- Fluorescent Probes : This compound can be used to synthesize fluorescent probes for detecting reactive oxygen species (ROS) in biological systems, aiding in the study of oxidative stress.

-

Material Science :

- Polymer Synthesis : As a building block, it is involved in synthesizing advanced materials such as polymers and molecular switches, which have applications in electronics and nanotechnology.

Mecanismo De Acción

The mechanism of action of 2,4-Dichloro-5-methylphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves several steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the catalyst.

This process is facilitated by the stability of the boronic ester and the efficiency of the palladium catalyst .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 2,4-dichloro-5-methylphenylboronic acid pinacol ester with structurally analogous phenylboronic acid pinacol esters, highlighting substituent effects on properties and applications:

Substituent Effects on Reactivity and Stability

- Electron-Withdrawing Groups (Cl, F): Chlorine and fluorine substituents enhance electrophilicity at the boron center, increasing reactivity in Suzuki couplings . However, steric hindrance from multiple halogens (e.g., 2,4-dichloro substitution) may slow reaction rates compared to mono-halogenated analogs .

- Electron-Donating Groups (OCH₃, CH₃) : Methoxy and methyl groups reduce boron electrophilicity, requiring harsher reaction conditions for cross-coupling .

- Functional Handles (CH₂OH, CHO) : Hydroxymethyl and formyl groups enable post-functionalization (e.g., bioconjugation or further derivatization) .

Solubility and Stability

- Solubility : Chlorinated derivatives exhibit higher solubility in chloroform and ketones, while hydroxymethyl analogs dissolve readily in polar solvents like DMF .

- Stability : Pinacol esters resist hydrolysis under neutral conditions but decompose under strong acids or oxidative environments (e.g., NaIO₄) . Chlorinated derivatives are more stable toward air oxidation compared to hydroxylated analogs .

Research Findings and Data

NMR Spectral Characteristics

- Pinacol Methyl Protons : A singlet at δ 1.37–1.39 ppm (12H) in ¹H NMR .

- Aromatic Protons : Chemical shifts vary with substituents; e.g., chlorine substituents deshield adjacent protons, shifting peaks downfield to δ 7.3–7.7 ppm .

Catalytic Performance in Cross-Coupling

- 2,4-Dichloro-5-methylphenylboronic acid pinacol ester achieves >80% yield in Pd-catalyzed couplings with aryl bromides at 80°C , outperforming methoxy-substituted analogs (<60% yield under similar conditions) .

Actividad Biológica

2,4-Dichloro-5-methylphenylboronic acid pinacol ester is a boronic ester characterized by its unique structural features, including two chlorine atoms and a methyl group on the phenyl ring, along with a pinacol ester functional group. Its molecular formula is with a molecular weight of approximately 286.99 g/mol. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry.

Biological Applications

The biological applications of 2,4-Dichloro-5-methylphenylboronic acid pinacol ester primarily revolve around its use as a reagent in synthetic organic chemistry. However, its potential therapeutic applications are still under investigation. Some notable areas include:

- Medicinal Chemistry : Boron-containing compounds have been shown to exhibit anti-cancer properties and may disrupt cellular processes by interacting with biomolecules.

- Biochemical Assays : The compound can be utilized as a probe in biochemical assays that involve boron-containing compounds, aiding in understanding biological pathways and interactions.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and unique aspects of compounds structurally similar to 2,4-Dichloro-5-methylphenylboronic acid pinacol ester:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Methylphenylboronic Acid Pinacol Ester | Contains a methyl group on the phenyl ring | Lacks chlorine substituents |

| 4-Chloro-2-fluoro-5-methylphenylboronic Acid | Contains one chlorine and one fluorine | Different halogen substituents |

| 3,5-Dichlorophenylboronic Acid Pinacol Ester | Two chlorine substituents on a different phenyl position | Varies in substitution pattern |

These compounds exhibit varying reactivity profiles and biological activities due to differences in their substituents.

Case Studies and Research Findings

Research surrounding boronic acids has indicated potential roles in targeting specific enzymes or pathways crucial for disease progression. For instance:

- Cancer Research : Some studies have highlighted how boronic acids can inhibit proteasomal activity, thereby affecting tumor growth and survival. While direct studies on 2,4-Dichloro-5-methylphenylboronic acid pinacol ester are sparse, the broader category of boron compounds shows promise.

- Antiviral Activity : Recent findings suggest that certain classes of boron-containing compounds may exhibit antiviral properties against viruses like dengue and chikungunya by modulating host cell pathways .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,4-dichloro-5-methylphenylboronic acid pinacol ester, and how can purity be optimized?

- Synthesis : Utilize Suzuki-Miyaura cross-coupling precursors. A typical protocol involves reacting 2,4-dichloro-5-methylbromobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₃PO₄) in anhydrous THF under inert atmosphere .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from cold ethanol improves purity (>97% by GC). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should this compound be stored to maintain stability, and what are critical handling precautions?

- Storage : Store at 0–6°C in sealed, argon-purged containers to prevent hydrolysis of the boronic ester moiety. Desiccants (e.g., molecular sieves) are recommended .

- Handling : Use gloveboxes or Schlenk techniques for air-sensitive steps. Avoid prolonged exposure to moisture or light, which can degrade the boronic ester into free boronic acid .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Structural Confirmation : ¹H/¹³C NMR (δ ~1.3 ppm for pinacol methyl groups; aromatic protons at δ 6.8–7.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification .

- Purity Assessment : GC-MS or HPLC with UV detection (λ = 254 nm) to quantify residual solvents or byproducts .

Advanced Research Questions

Q. How can reaction yields be improved in Suzuki couplings using this boronic ester, especially with electron-deficient aryl halides?

- Optimization Strategies :

- Catalyst Screening : Test Pd(PPh₃)₄ or XPhos-Pd-G3 for enhanced reactivity with deactivated substrates.

- Solvent Effects : Use toluene/DMF (4:1) to stabilize intermediates.

- Temperature Control : Prolonged heating (e.g., 80°C for 24h) may reduce steric hindrance from the methyl and chloro substituents .

Q. What are the implications of contradictory spectroscopic data (e.g., unexpected NMR shifts) in this compound’s characterization?

- Root Causes :

- Tautomerism : The boronic ester may exhibit dynamic equilibria in solution, causing peak splitting. Use low-temperature NMR (−40°C) to stabilize conformers .

- Impurity Interference : Trace free boronic acid (δ ~7 ppm in ¹¹B NMR) or pinacol byproducts can skew data. Confirm via ¹¹B NMR or ion chromatography .

Q. How does the steric and electronic profile of this boronic ester influence its reactivity in transition-metal-catalyzed reactions?

- Steric Effects : The 2,4-dichloro and 5-methyl groups create significant steric bulk, slowing transmetalation in Suzuki couplings. Use larger ligands (e.g., SPhos) to mitigate this .

- Electronic Effects : Electron-withdrawing chloro groups enhance electrophilicity, improving reactivity with electron-rich partners but potentially reducing stability under basic conditions. Adjust pH to 8–9 for optimal balance .

Q. What are the best practices for scaling up reactions involving this compound while minimizing decomposition?

- Process Recommendations :

- Batch vs. Flow Chemistry : For large-scale syntheses, flow reactors reduce exposure to air/moisture.

- In-line Monitoring : Use FTIR or Raman spectroscopy to detect boronic ester degradation in real time .

Methodological Notes

- Contradiction Analysis : Discrepancies in reported yields or reactivity often stem from variations in substrate purity, catalyst loading, or solvent dryness. Replicate protocols with strict anhydrous conditions .

- Advanced Characterization : X-ray crystallography can resolve ambiguities in regiochemistry or stereochemistry caused by substituent arrangement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.